molecular formula C13H18O B2561327 (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL CAS No. 2307749-68-2

(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL

Cat. No.: B2561327
CAS No.: 2307749-68-2
M. Wt: 190.286
InChI Key: TVRAPNCDYRTYRL-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL, also known as beta-phenylethyl alcohol, is a chiral compound that is commonly used in perfumes and fragrances. It is a colorless liquid with a floral odor and is often used as a flavoring agent in food products. In recent years, this compound has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the opioid receptors in the brain, which are involved in the regulation of pain.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, this compound has been shown to reduce inflammation and pain in animal models, suggesting that it may have therapeutic potential in the treatment of inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL in lab experiments is its availability and low cost. Additionally, this compound is relatively stable and easy to handle, making it a convenient choice for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on improving the solubility and bioavailability of this compound, which could enhance its usefulness as a therapeutic agent.

Synthesis Methods

The synthesis of (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL can be achieved through several methods. One of the most common methods is the reduction of phenylacetaldehyde using sodium borohydride in the presence of a chiral catalyst. Another method involves the use of a Grignard reagent to form an intermediate, which is then reduced using a chiral catalyst to yield the desired product.

Scientific Research Applications

Recent studies have shown that (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL has potential therapeutic applications. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation.

Properties

IUPAC Name

(1R,2S)-2-(2-phenylethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAPNCDYRTYRL-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.